molecular formula C37H63NO4 B13816440 Cholesteryl hemisuccinate*monocyclohexylamine

Cholesteryl hemisuccinate*monocyclohexylamine

Cat. No.: B13816440
M. Wt: 585.9 g/mol
InChI Key: NFWLHBXLQVQNIT-XTCKSVDZSA-N
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Description

Cholesteryl hemisuccinate*monocyclohexylamine (CHEMS-MCHA) is a salt formed by the interaction of cholesteryl hemisuccinate (CHEMS) and monocyclohexylamine (MCHA). Its molecular formula is C₃₁H₅₀O₄·C₆H₁₃N, with a molecular weight of 585.908 g/mol and CAS number 55487-78-0 . CHEMS-MCHA is structurally derived from cholesterol, where the hydroxyl group is esterified with a hemisuccinate moiety, and the carboxylic acid group forms a salt with MCHA . This modification enhances solubility in polar solvents compared to unmodified cholesterol derivatives, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C37H63NO4

Molecular Weight

585.9 g/mol

IUPAC Name

cyclohexanamine;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C31H50O4.C6H13N/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;7-6-4-2-1-3-5-6/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6H,1-5,7H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1

InChI Key

NFWLHBXLQVQNIT-XTCKSVDZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C1CCC(CC1)N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Chemical Composition

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
Cholesteryl hemisuccinate C31H50O4 486.7 1510-21-0
Monocyclohexylamine C6H13N 99.17 Not specified
Cholesteryl hemisuccinate*monocyclohexylamine C37H63NO4 585.9 55487-78-0

Structural Information

  • Cholesteryl hemisuccinate is a cholestane ester with one free carboxyl group from succinic acid.
  • Monocyclohexylamine is a cyclic amine with a primary amine group.
  • The compound this compound likely forms via acid-base interaction between the free carboxyl group of cholesteryl hemisuccinate and the amine group of monocyclohexylamine, creating an ammonium carboxylate salt.

Preparation Methods of this compound

General Synthetic Strategy

The preparation of this compound is typically a two-step process:

  • Synthesis of Cholesteryl Hemisuccinate
    Cholesteryl hemisuccinate is prepared by esterification of cholesterol with succinic anhydride or succinic acid derivatives under controlled conditions.

  • Formation of the Amine Salt
    The free carboxylic acid group of cholesteryl hemisuccinate is reacted with monocyclohexylamine to form the corresponding ammonium salt.

Detailed Preparation Protocol

Based on available data and standard organic synthesis principles, the following procedure is recommended:

Step Procedure Conditions/Notes
1 Preparation of Cholesteryl Hemisuccinate Esterification of cholesterol with succinic anhydride in anhydrous solvent (e.g., pyridine) at 60-80°C, with catalytic DMAP or acid catalyst, under inert atmosphere. Reaction monitored by TLC or HPLC.
2 Isolation and Purification Crystallization or column chromatography to obtain pure cholesteryl hemisuccinate solid.
3 Formation of this compound Dissolve cholesteryl hemisuccinate in an appropriate solvent (e.g., ethanol or methanol). Add monocyclohexylamine dropwise under stirring at room temperature. The reaction forms a salt precipitate or solution depending on solvent.
4 Purification of the Salt Recrystallization from suitable solvent or drying under vacuum to obtain pure this compound.

Reaction Scheme

$$
\text{Cholesteryl hemisuccinate (acid)} + \text{Monocyclohexylamine (base)} \rightarrow \text{this compound (salt)}
$$

Analytical and Physicochemical Data

Molecular and Spectral Properties

Property Value Source/Method
Molecular Weight 585.9 g/mol Computed (PubChem)
Hydrogen Bond Donors 2 Computed (PubChem)
Hydrogen Bond Acceptors 5 Computed (PubChem)
Rotatable Bonds 10 Computed (PubChem)
Topological Polar Surface Area 89.6 Ų Computed (PubChem)
Defined Atom Stereocenters 8 Computed (PubChem)

Physical State and Stability

  • Cholesteryl hemisuccinate is typically supplied as a crystalline solid, stable for years when stored at -20°C.
  • The salt with monocyclohexylamine is expected to be a solid or semi-solid depending on preparation and solvent used.
  • Stability data specific to the salt is limited but can be inferred to be stable under standard laboratory conditions.

Research Findings and Applications Related to Preparation

Incorporation into Detergent Systems

Cholesteryl hemisuccinate is commonly incorporated into detergent micelles to stabilize membrane proteins. A protocol for solubilizing cholesteryl hemisuccinate in detergent stock solutions involves sonication and mixing in buffered aqueous media to achieve a transparent, homogeneous solution suitable for biochemical applications.

Although this protocol is for cholesteryl hemisuccinate alone, similar approaches may be adapted for its amine salt to improve solubility or interaction with membrane proteins.

Pharmaceutical and Biochemical Uses

  • Cholesteryl hemisuccinate derivatives, including amine salts, are used in targeted drug delivery systems, such as polymeric micelles for anticancer drugs.
  • The formation of salts with amines like monocyclohexylamine can modify solubility, bioavailability, and interaction with biological membranes, enhancing their utility in pharmaceutical formulations.

Summary Table of Preparation Methods

Method Step Reagents/Materials Conditions Outcome References
Esterification Cholesterol + Succinic anhydride 60-80°C, pyridine, inert gas Cholesteryl hemisuccinate
Purification Crystallization or chromatography Room temperature Pure cholesteryl hemisuccinate
Salt Formation Cholesteryl hemisuccinate + monocyclohexylamine Room temperature, ethanol/methanol This compound (inferred)
Salt Purification Recrystallization or vacuum drying Ambient or reduced pressure Pure salt Standard organic synthesis

Chemical Reactions Analysis

Types of Reactions

Cholesteryl hemisuccinate*monocyclohexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cholesteryl hemisuccinate monocyclohexylamine is a compound that has garnered attention in various scientific research applications due to its unique properties. This article explores its applications across different fields, including drug delivery systems, membrane protein crystallization, and biomedical research.

Liposomal Formulations

Cholesteryl hemisuccinate is often used in liposomal formulations to improve drug solubility and bioavailability. For instance, it has been incorporated into liposomes designed for targeted delivery to lysosomes, enhancing the efficacy of enzyme replacement therapies and anticancer treatments. The use of cholesteryl hemisuccinate in these systems allows for better intracellular trafficking of therapeutic agents due to its interaction with cellular membranes .

pH-Sensitive Vesicles

The compound's pH-sensitive nature allows it to form fusogenic vesicles when mixed with dioleoylphosphatidylethanolamine. These vesicles can undergo fusion at acidic pH levels, making them suitable for applications in targeted drug delivery where localized release is necessary, such as in cancer therapy .

Biofunctionalization

Research has demonstrated that cholesteryl hemisuccinate can be used to biofunctionalize nanoparticles, improving their cellular binding ability and therapeutic efficacy. For example, its incorporation into β-cyclodextrin nanosponges has shown enhanced drug loading capacity and improved solubility for poorly soluble drugs like doxorubicin .

Membrane Protein Crystallization

Cholesteryl hemisuccinate serves as a cholesterol mimic in the crystallization of membrane proteins. Its ability to stabilize membrane environments during crystallization processes is crucial for structural biology studies. The compound's protonated form closely resembles cholesterol's effects on membrane properties, facilitating the study of membrane protein structures under conditions that mimic physiological environments .

Comparison of Effects on Membrane Properties

PropertyCholesterolCholesteryl Hemisuccinate
Acyl Chain MobilityReduces significantlySimilar reduction
Interfacial Surface ChargeDecreasesIncreases
Fusion PropertiesModerateHigh at low pH

This table illustrates how cholesteryl hemisuccinate can replicate some of the key functionalities of cholesterol while also providing unique advantages in specific applications.

Anticancer Activity

Studies have explored the cytotoxic effects of cholesteryl hemisuccinate derivatives against various cancer cell lines. These derivatives have shown potential as anticancer agents by inducing selective cytotoxicity against specific tumor types, thus paving the way for novel therapeutic strategies .

Antimicrobial and Antioxidant Properties

Research indicates that cholesteryl hemisuccinate derivatives exhibit antimicrobial and antioxidant activities, which can be harnessed for developing new treatments against infections or oxidative stress-related diseases .

Case Studies

Several case studies highlight the effectiveness of cholesteryl hemisuccinate in real-world applications:

  • Case Study 1 : A study demonstrated that liposomes containing cholesteryl hemisuccinate effectively delivered doxorubicin to cancer cells, resulting in enhanced therapeutic outcomes compared to conventional delivery methods.
  • Case Study 2 : In another instance, cholesteryl hemisuccinate was utilized in a formulation designed for enzyme replacement therapy, showcasing improved targeting and reduced side effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares CHEMS-MCHA with structurally related cholesterol derivatives and other hemisuccinate esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
CHEMS-MCHA C₃₁H₅₀O₄·C₆H₁₃N 585.908 pH-sensitive salt form; used in liposomal drug delivery and hepatoprotection .
Cholesteryl Hemisuccinate (CHEMS) C₃₁H₅₀O₄ 486.73 Parent compound; forms pH-responsive liposomes but requires co-lipids like DOPE for stability .
Cholesteryl Oleate C₄₅H₇₈O₂ 651.10 Hydrophobic ester; used in lipid nanoparticles for sustained release .
α-Tocopheryl Hemisuccinate C₃₃H₅₄O₅ 546.77 Antioxidant derivative; enhances anticancer efficacy in vesiculated formulations .
Cholesteryl Myristate C₄₁H₇₂O₂ 597.00 Non-pH-responsive; used in lipid bilayers for membrane studies .

Key Research Findings

  • pH-Responsive Drug Release :
    • Liposomes containing CHEMS-MCHA release 65% of cisplatin at pH 6.5 and >80% at pH 5.5 , compared to <40% at pH 7.4 , demonstrating tumor-specific targeting .
  • Cytotoxicity :
    • CHEMS-MCHA liposomes show 2-fold higher cytotoxicity in MDA-MB-231 and SK-OV-3 cancer cells compared to free cisplatin .
  • Stability :
    • CHEMS-MCHA liposomes remain stable for 3 months at 2–8°C , with minimal changes in particle size (<10% increase) .

Biological Activity

Cholesteryl hemisuccinate*monocyclohexylamine (CHEMS-MCA) is a compound derived from cholesteryl hemisuccinate (CHEMS), which is known for its amphipathic properties and ability to influence biological membranes. This article delves into its biological activity, mechanisms of action, and potential applications based on various research findings.

Overview of Cholesteryl Hemisuccinate

Cholesteryl hemisuccinate is an acidic cholesterol ester that self-assembles into bilayers in neutral and alkaline environments. It is often utilized in the formation of pH-sensitive fusogenic vesicles, which are critical for drug delivery systems. CHEMS has been shown to mimic cholesterol in certain membrane properties, making it a valuable tool in membrane protein crystallization and biophysical studies .

Biological Activity

1. Membrane Interaction and Properties

CHEMS exhibits unique interactions with lipid bilayers. Studies indicate that it can increase interfacial surface charge and alter acyl chain mobility within phospholipid bilayers. For instance, in liquid-crystalline phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayers, CHEMS was less effective than cholesterol in reducing acyl chain mobility but still significantly influenced membrane properties .

2. pH Sensitivity

CHEMS demonstrates pH-sensitive polymorphism, transitioning between different phases depending on the environmental pH. Below pH 4.3, CHEMS-containing large unilamellar vesicles (LUV) exhibit fusogenic properties, which can be visualized using freeze-fracture electron microscopy. This characteristic is particularly useful for developing drug delivery systems that respond to physiological pH changes .

1. Mimicking Cholesterol

Research has shown that the protonated form of cholesteryl hemisuccinate closely mimics cholesterol's properties in saturated protein-free lipid membranes. This similarity allows CHEMS to stabilize membrane proteins during crystallization processes, suggesting its potential utility in structural biology .

2. Inflammatory Response Modulation

Recent studies have explored the inflammatory effects of cholesteryl derivatives. While CHEMS itself has not been directly linked to pro-inflammatory responses, related compounds such as cholesteryl hemiazelate have demonstrated the ability to induce inflammatory cytokine secretion in human monocytes and macrophages . This suggests that modifications of cholesteryl compounds could influence immune responses.

Case Studies

Study 1: Membrane Protein Crystallization

In a comparative study, researchers utilized CHEMS as a substitute for cholesterol in membrane protein crystallization protocols. The results indicated that CHEMS effectively maintained the structural integrity of membrane proteins under conditions where cholesterol was traditionally used, thereby validating its role as a cholesterol mimic .

Study 2: Drug Delivery Systems

CHEMS has been incorporated into liposomal formulations aimed at targeted drug delivery. The pH-sensitive nature of CHEMS allows for controlled release mechanisms, enhancing the efficacy of therapeutic agents while minimizing side effects. In vitro studies showed that CHEMS-containing liposomes could effectively encapsulate and release drugs at specific pH levels relevant to tumor microenvironments .

Data Tables

Property Cholesteryl Hemisuccinate Cholesterol
Interfacial ChargeIncreasedDecreased
Acyl Chain MobilityReduced (less effective)More effective
Phase TransitionpH-sensitiveNot applicable
Membrane Protein MimicryProtonated form effectiveStandard

Q & A

Q. What biochemical mechanisms underlie Cholesteryl Hemisuccinate’s inhibition of DNA replication and repair?

Cholesteryl Hemisuccinate (CHS) inhibits DNA polymerase and DNA topoisomerase activities, blocking DNA replication, repair, and cell division. This dual inhibition is critical in its antitumor effects. Researchers should validate these mechanisms using in vitro enzyme activity assays (e.g., polymerase chain termination assays) and gel electrophoresis to assess DNA damage repair suppression .

Q. What standardized protocols are used to evaluate CHS’s hepatoprotective effects against acetaminophen (AAP)-induced toxicity?

In murine models, CHS is administered intraperitoneally (e.g., 100 mg/kg) prior to AAP exposure. Histological analysis (H&E staining) and biochemical markers (ALT/AST levels, caspase-3 activation) quantify reductions in apoptosis and necrosis. For in vitro studies, hepatocyte lines (e.g., HepG2) are pre-treated with CHS (0–1000 µM) and challenged with AAP to measure viability via MTT assays .

Q. How does CHS’s solubility profile influence its experimental applications?

CHS exhibits high solubility in polar solvents (e.g., ethanol, dimethylformamide), enabling its integration into lipid bilayers and liposomal formulations. Researchers should use solvent compatibility tests and dynamic light scattering (DLS) to optimize dispersion in aqueous systems while maintaining structural integrity .

Advanced Research Questions

Q. How can CHS-monocyclohexylamine salt formation enhance its stability or bioavailability in drug delivery systems?

The monocyclohexylamine salt of CHS improves aqueous solubility and thermal stability, as demonstrated in serum cholesterol assays (e.g., automated turbidimetric methods). To assess efficacy, prepare salt solutions in acetone/water mixtures and compare pharmacokinetic profiles (e.g., AUC, Cmax) against free CHS in rodent models .

Q. What experimental strategies resolve discrepancies in CHS’s inhibitory concentrations across cancer cell lines?

Variations in IC50 values (e.g., MCF-7 vs. MCF-10A) may arise from differences in membrane cholesterol content or efflux pump activity. Address this by:

  • Conducting dose-response curves under standardized lipid-rich media conditions.
  • Using fluorescent cholesterol analogs (e.g., NBD-cholesterol) to quantify cellular uptake .

Q. How does CHS modulate the biophysical properties of lipid bilayers in combinatorial therapies?

CHS stabilizes dipalmitoylphosphatidylcholine (DPPC) liposomes, enhancing drug retention (e.g., cisplatin). Employ differential scanning calorimetry (DSC) to monitor phase transition temperatures and small-angle X-ray scattering (SAXS) to evaluate bilayer curvature changes. Co-encapsulation with Chaikosaponin-d further enhances membrane rigidity .

Q. What methodologies validate CHS’s dual role as a hepatoprotectant and anticancer agent in translational studies?

Use syngeneic tumor models (e.g., ICR mice) to simultaneously assess CHS’s inhibition of tumor growth (via caliper measurements) and protection against drug-induced hepatotoxicity (via liver histopathology and serum transaminase levels). Multi-omics approaches (transcriptomics/proteomics) can identify overlapping pathways, such as oxidative stress response .

Methodological Notes

  • Enzyme Inhibition Assays: Combine CHS with purified DNA polymerases/topoisomerases in buffer systems (pH 7.4) and quantify activity via fluorescent dNTP incorporation or DNA relaxation assays .
  • Liposomal Formulation: Optimize CHS:DPPC molar ratios (e.g., 1:4) using thin-film hydration and characterize particle size via electron microscopy .
  • Data Contradiction Analysis: Apply multivariate regression to isolate variables (e.g., cell type, solvent carrier) affecting CHS efficacy in dose-response studies .

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